3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide
Overview
Description
Preparation Methods
The synthesis of B 973B involves a five-step process, starting with the preparation of the racemic mixture of B-973. The enantiomeric resolution is then performed to isolate the bioactive enantiomer, (-)-B 973B. The asymmetric synthesis of B 973B is achieved with 99% enantiomeric excess, and X-ray crystallography is used to confirm its absolute “S” stereochemistry .
Chemical Reactions Analysis
B 973B undergoes various chemical reactions, primarily involving its interaction with α7 nAChRs. It acts as a positive allosteric modulator, increasing the potency of acetylcholine. The compound potentiates peak acetylcholine-induced currents six-fold relative to maximal acetylcholine and slows channel desensitization, resulting in a 6900-fold increase in charge transfer .
Scientific Research Applications
Chemistry: As a positive allosteric modulator, B 973B is used in studies involving ligand-gated ion channels and receptor modulation.
Biology: The compound’s ability to enhance acetylcholine potency makes it a valuable tool in neurobiological research, particularly in studying nicotinic acetylcholine receptors.
Medicine: B 973B has shown promise as an analgesic, reducing paw edema and pain behavior in vivo.
Mechanism of Action
B 973B exerts its effects by acting as a positive allosteric modulator of α7 nAChRs. It increases the potency of acetylcholine by binding to an allosteric site on the receptor, which enhances the receptor’s response to acetylcholine. This modulation results in increased peak currents and prolonged channel activation, leading to a significant increase in charge transfer .
Comparison with Similar Compounds
B 973B is compared with other positive allosteric modulators of α7 nAChRs, such as GAT107. Both compounds can strongly activate mutants of α7 nAChRs that are insensitive to standard orthosteric agonists like acetylcholine. B 973B produces more protracted bursts of activity and is relatively insensitive to the noncompetitive antagonist mecamylamine compared to GAT107 .
Similar compounds include:
GAT107: Another positive allosteric modulator of α7 nAChRs with similar properties but different activation profiles.
B 973B’s unique properties, such as its prolonged activation and insensitivity to certain antagonists, make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(3,4-difluorophenyl)-N-[(1S)-1-[6-(4-pyridin-2-ylpiperazin-1-yl)pyrazin-2-yl]ethyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F2N6O/c1-17(29-24(33)8-6-18-5-7-19(25)20(26)14-18)21-15-27-16-23(30-21)32-12-10-31(11-13-32)22-4-2-3-9-28-22/h2-5,7,9,14-17H,6,8,10-13H2,1H3,(H,29,33)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYZERNSONBUCW-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=N3)NC(=O)CCC4=CC(=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=N3)NC(=O)CCC4=CC(=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes B-973B different from typical positive allosteric modulators (PAMs) of α7 nAChRs?
A1: Unlike typical PAMs that require the presence of an orthosteric agonist like acetylcholine for significant channel activation, B-973B acts as an allosteric agonist-positive allosteric modulator (ago-PAM). This means it can directly activate the α7 ion channel by itself, in addition to potentiating the effects of orthosteric agonists. [, ] ,
Q2: How does B-973B's allosteric activation compare to another known ago-PAM, GAT107?
A2: While both B-973B and GAT107 demonstrate allosteric activation of α7 nAChRs, they exhibit distinct activity profiles. Research suggests that B-973B induces more prolonged allosteric activation compared to the relatively transient activation by GAT107. Furthermore, B-973B responses show less sensitivity to the noncompetitive antagonist mecamylamine compared to GAT107. This difference is also observed in single-channel currents, with B-973B generating extended bursts even in the presence of mecamylamine. []
Q3: Does the stereochemistry of B-973 impact its activity?
A3: Yes, the (S)-enantiomer of B-973, designated as B-973B, is the more biologically active form compared to the (R)-enantiomer. This highlights the importance of stereochemistry in the binding and activation of α7 nAChRs by B-973B. []
Q4: What is the impact of B-973B on calcium permeability in α7 nAChRs?
A4: Research indicates that B-973B, along with other PAMs like GAT107, can alter the ion conduction pathway of α7 nAChRs. Specifically, B-973B reduces the calcium permeability of these receptors. This finding is significant as it suggests that the effects of allosterically activated α7 nAChRs on intracellular calcium levels might not be solely due to channel-mediated calcium influx. []
Q5: Are there any studies on the in vivo effects of B-973B?
A5: Yes, preliminary in vivo studies suggest that B-973B may have potential analgesic properties. It was observed to reduce pain behavior and paw edema in the formalin test, and this analgesic effect appears to be mediated through its interaction with α7 nAChRs. []
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